molecular formula C18H17F6N5O B2749623 1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea CAS No. 2034405-15-5

1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Cat. No.: B2749623
CAS No.: 2034405-15-5
M. Wt: 433.358
InChI Key: OQUPMKXBKOIKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a trifluoromethyl-substituted phenyl group and a piperidin-4-yl moiety linked to a 6-(trifluoromethyl)pyrimidin-4-yl group. The trifluoromethyl groups enhance metabolic stability and hydrophobic interactions, while the pyrimidine and piperidine rings contribute to hydrogen bonding and conformational rigidity. Such structural attributes are common in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O/c19-17(20,21)12-3-1-2-4-13(12)28-16(30)27-11-5-7-29(8-6-11)15-9-14(18(22,23)24)25-10-26-15/h1-4,9-11H,5-8H2,(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUPMKXBKOIKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, providing insights into its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is C18H19F6N5OC_{18}H_{19}F_6N_5O. The presence of trifluoromethyl groups is notable as they often enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight421.36 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and DMF
CAS NumberNot assigned

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activity. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit various cancer cell lines effectively.

Case Study: Inhibition of HepG2 Cells

A related compound demonstrated an IC50 value of 0.62±0.34μM0.62\pm 0.34\mu M against HepG2 cells, significantly outperforming Sorafenib (IC50 = 1.62±0.27μM1.62\pm 0.27\mu M). Mechanistic studies revealed that this compound induced G2/M phase arrest and early-stage apoptosis in HepG2 cells, indicating a potential pathway for therapeutic intervention in hepatocellular carcinoma (HCC) .

The biological activity of this class of compounds often involves interaction with key kinases involved in cancer progression. For example, the inhibition of insulin-like growth factor 1 receptor (IGF1R) was noted, with one study reporting a binding affinity leading to a 76.84%76.84\% inhibition at 10μM10\mu M .

Table 2: Biological Activity Summary

Activity TypeTargetIC50 ValueMechanism of Action
CytotoxicityHepG2 Cells0.62μM0.62\mu MInduction of apoptosis
Kinase InhibitionIGF1R10μM10\mu MCompetitive inhibition

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups has been shown to enhance the potency of related compounds by increasing their hydrophobic interactions with target proteins. This modification can also influence the electronic properties, allowing for better binding affinity through hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine Substituents

Several urea derivatives share the piperidine-urea core but differ in substituents:

  • ACPU : Contains an adamantyl group and a coumarin-acetylated piperidine. The coumarin moiety introduces fluorescence, enabling use in Förster resonance energy transfer (FRET) assays .
  • Compounds 11–13 : Feature 4-(trifluoromethyl)phenyl urea with acyl (2-methylbutyryl) or sulfonyl (methanesulfonyl, butane-1-sulfonyl) piperidine substituents. These modifications alter solubility and bioavailability; sulfonyl groups (e.g., compound 12) reduce lipophilicity compared to acyl derivatives (e.g., compound 11, 66% yield) .

Table 1: Piperidine-Substituted Ureas

Compound Piperidine Substituent Yield (%) Key Feature
Target Compound 6-(Trifluoromethyl)pyrimidin-4-yl N/A Dual trifluoromethyl groups
ACPU Coumarin-acetyl 65 Fluorescent probe
Compound 11 2-Methylbutyryl 66 High lipophilicity
Compound 12 Methanesulfonyl 51 Enhanced solubility

Pyrimidine-Based Ureas with Anticancer Activity

Pyrimidine-urea hybrids are prominent in oncology research:

  • Compound 83 (1-[3-(trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea) : Demonstrates antiproliferative activity against MCF-7 breast cancer cells. Its 3-(trifluoromethyl)phenyl group mirrors the target compound, suggesting shared binding motifs .
  • Compound 8k (1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) : Incorporates a thiazole ring, enhancing rigidity. The chloro and trifluoromethyl groups improve electrophilic reactivity (ESI-MS m/z: 446.0) .

Table 2: Anticancer Urea Derivatives

Compound Structure Highlights Biological Activity
Target Compound Dual pyrimidine-trifluoromethyl Not reported in evidence
Compound 83 3-(Trifluoromethyl)phenyl MCF-7 inhibition
Compound 8k Thiazole-chloromethyl Potential electrophilic targeting

Ureas with Heterocyclic and Morpholino Modifications

  • M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea): A water-soluble FAK activator with a morpholino group, contrasting the target compound’s pyrimidine focus. The dimethylamino-pyridinylethyl chain enhances solubility .
  • Compound 1402747-28-7 (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea): Combines morpholine and pyrimidine, yielding a molecular weight of 520.94 g/mol. The chloro-substituent may influence DNA interaction .

Table 3: Solubility and Molecular Weight Comparison

Compound Molecular Weight (g/mol) Solubility Feature
Target Compound ~454.3 (estimated) Moderate (trifluoromethyl groups)
M64HCl 482.4 High (water-soluble salt)
1402747-28-7 520.94 Low (high molecular weight)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : React a substituted phenyl isocyanate (e.g., 4-(trifluoromethyl)phenyl isocyanate) with a piperidine-containing amine precursor (e.g., 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine) in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
  • Step 2 : Purify the crude product using Combiflash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the urea derivative .
  • Optimization : Use excess isocyanate (1.2–1.5 equiv) and monitor reaction progress via TLC. Elevated temperatures (40–50°C) may improve coupling efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm urea NH protons (δ 8.5–9.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ with <2 ppm error) .
  • Melting Point : Consistency with literature values (e.g., 200–205°C for analogous ureas) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Parameterize the trifluoromethyl groups for van der Waals and electrostatic contributions .
  • MD Simulations : Run 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔGbinding, prioritizing residues within 5 Å of the urea core .

Q. What strategies address discrepancies in biological activity data across different assays?

  • Approaches :

  • Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate .
  • Buffer Optimization : Test activity in varying pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions .
  • Data Normalization : Express IC50 values relative to vehicle controls and apply ANOVA with post-hoc Tukey tests .

Q. How do structural modifications (e.g., substituents on phenyl/pyrimidine groups) affect biological activity?

  • SAR Analysis :

Substituent PositionExample ModificationActivity TrendSource
Phenyl (2-CF3)Replacement with Cl↓ Kinase inhibition
Pyrimidine (6-CF3)Replacement with OMe↑ Solubility, ↓ potency
  • Key Insight : Trifluoromethyl groups enhance metabolic stability but may reduce solubility. Para-substituted electron-withdrawing groups improve target engagement .

Q. How can researchers resolve inconsistencies in NMR or MS data during structural elucidation?

  • Troubleshooting :

  • Unexpected Peaks : Check for residual solvents (e.g., DCM at δ 5.3 ppm) or byproducts (e.g., unreacted isocyanate) via 2D NMR (HSQC, HMBC) .
  • Mass Discrepancies : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of urea to amine) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational flexibility of the piperidine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.